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molecular formula C8H18N2O B8739325 Urea, 1,1-dipropyl-3-methyl- CAS No. 36614-21-8

Urea, 1,1-dipropyl-3-methyl-

Cat. No. B8739325
M. Wt: 158.24 g/mol
InChI Key: ODJCKHUIAVVZBX-UHFFFAOYSA-N
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Patent
US04987233

Procedure details

To a 250 ml, 3-neck flask, with an agitator and condenser were added 22.0 g (0.25 mol) of 1,3-dimethylurea, 25.3 g (0.25 mol) of dipropylamine and 100 ml of cumene. The solution was heated at reflux (about 137° C.) for about 12 hours, cooled to 100° C., and the solvent was removed using vacuum distillation to provide a residue. The residue was dried in a vacuum oven at 60° C. to provide 41.5 g of 1,1-dipropyl-3-methylurea.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](NC)=[O:4].[CH2:7]([NH:10][CH2:11][CH2:12][CH3:13])[CH2:8][CH3:9]>C1(C(C)C)C=CC=CC=1>[CH2:7]([N:10]([CH2:11][CH2:12][CH3:13])[C:3]([NH:2][CH3:1])=[O:4])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
25.3 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
137 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 100° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
The residue was dried in a vacuum oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(=O)NC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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